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molecular formula C12H17NO4 B8346491 (1-Cyanocyclohexyl)malonic acid dimethyl ester

(1-Cyanocyclohexyl)malonic acid dimethyl ester

Cat. No. B8346491
M. Wt: 239.27 g/mol
InChI Key: PVEIHNIYJYCWCP-UHFFFAOYSA-N
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Patent
US05130455

Procedure details

26.9 g (100 mmol) of (1-cyanocyclohexyl)malonic acid dimethyl ester, 4.3 g (100 mmol) or lithium chloride and 3.6 g (200 mmol) of water were heated in 300 ml of dimethyl sulfoxide for 22 hours to 150° C. Then it was cooled, mixed with 700 ml of water and extracted with 1000 ml of pentane. 14.4 g of (1-cyanocyclohexyl)acetic acid ethyl ester was obtained by distillation of the organic phase, corresponding to a yield of 74 percent (relative to the (1-cyanocyclohexyl) malonic acid dimethyl ester used). Data for the product was:
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:17])[CH:4]([C:9]1([C:15]#[N:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)C(OC)=O.[Cl-].[Li+].O.[CH3:21]S(C)=O>>[CH2:1]([O:2][C:3](=[O:17])[CH2:4][C:9]1([C:15]#[N:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)[CH3:21] |f:1.2|

Inputs

Step One
Name
Quantity
26.9 g
Type
reactant
Smiles
COC(C(C(=O)OC)C1(CCCCC1)C#N)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
3.6 g
Type
reactant
Smiles
O
Name
Quantity
300 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
700 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then it was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with 1000 ml of pentane

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC1(CCCCC1)C#N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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